Cas no 2227794-63-8 (rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-[2-(Difluoromethoxy)phenyl]-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropylamine derivative characterized by its unique structural features, including a difluoromethoxy-substituted phenyl ring and a rigid 2,2-dimethylcyclopropane scaffold. The compound's stereochemistry and fluorine substitution enhance its potential as a bioactive intermediate, particularly in pharmaceutical applications where metabolic stability and selective binding are critical. The difluoromethoxy group may improve lipophilicity and membrane permeability, while the cyclopropane ring confers conformational restraint, potentially optimizing receptor interactions. This compound is of interest for research in medicinal chemistry, particularly in the development of CNS-targeted agents or enzyme modulators, owing to its balanced physicochemical properties and structural versatility.
rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine structure
2227794-63-8 structure
Product Name:rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine
CAS No:2227794-63-8
MF:C13H17F2NO
MW:241.276990652084
CID:6167217
PubChem ID:165884903
Update Time:2025-11-06

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine
    • EN300-1972427
    • 2227794-63-8
    • rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
    • Inchi: 1S/C13H17F2NO/c1-13(2)9(7-16)11(13)8-5-3-4-6-10(8)17-12(14)15/h3-6,9,11-12H,7,16H2,1-2H3/t9-,11-/m0/s1
    • InChI Key: PAULBMRCGMHLRW-ONGXEEELSA-N
    • SMILES: FC(OC1C=CC=CC=1[C@H]1[C@H](CN)C1(C)C)F

Computed Properties

  • Exact Mass: 241.12782049g/mol
  • Monoisotopic Mass: 241.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 35.2Ų

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1972427-1g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
1g
$1343.0 2023-09-16
Enamine
EN300-1972427-5g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
5g
$3894.0 2023-09-16
Enamine
EN300-1972427-10g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
10g
$5774.0 2023-09-16
Enamine
EN300-1972427-0.05g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
0.05g
$1129.0 2023-09-16
Enamine
EN300-1972427-0.1g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
0.1g
$1183.0 2023-09-16
Enamine
EN300-1972427-0.25g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
0.25g
$1235.0 2023-09-16
Enamine
EN300-1972427-0.5g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
0.5g
$1289.0 2023-09-16
Enamine
EN300-1972427-1.0g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
1g
$1343.0 2023-05-26
Enamine
EN300-1972427-2.5g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
2.5g
$2631.0 2023-09-16
Enamine
EN300-1972427-5.0g
rac-[(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
2227794-63-8
5g
$3894.0 2023-05-26

Additional information on rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine

Racemic (1R,3R)-3-[2-(Difluoromethoxy)phenyl]-2,2-dimethylcyclopropylmethanamine: A Comprehensive Overview

Racemic (1R,3R)-3-[2-(Difluoromethoxy)phenyl]-2,2-dimethylcyclopropylmethanamine, also known by its CAS number 227794-63-8, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science.

The molecular structure of this compound is characterized by a cyclopropyl group substituted with a methanamine moiety and a difluoromethoxyphenyl group. The stereochemistry at the (1R,3R) configuration adds to its complexity and functional diversity. Recent studies have highlighted the importance of such bicyclic structures in modulating biological activities, making this compound a valuable subject for further investigation.

One of the most notable aspects of this compound is its potential as a building block in medicinal chemistry. The presence of the difluoromethoxy group introduces electronic effects that can enhance the compound's bioavailability and pharmacokinetic properties. Researchers have explored its role in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, demonstrating its therapeutic potential.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its rigid cyclopropyl structure contributes to enhanced stability and mechanical properties when incorporated into polymer systems. Recent advancements in polymer chemistry have utilized such compounds to develop high-performance materials for use in electronics and biomedical devices.

The synthesis of racemic (1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropylmethanamine involves a multi-step process that requires precise control over stereochemistry and regioselectivity. Innovations in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

Furthermore, computational studies have provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations reveal that the difluoromethoxy group plays a crucial role in stabilizing the molecule's conformation, which is essential for its biological activity.

In conclusion, racemic (1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropylmethanamine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.